molecular formula C20H15ClN2O5S B2725799 N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide CAS No. 898457-11-9

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide

Cat. No.: B2725799
CAS No.: 898457-11-9
M. Wt: 430.86
InChI Key: DMCJBDOZHWMAHR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide is a complex organic compound that features a benzodioxole ring, a chlorophenylsulfonamido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the sulfonamide group: This step often involves the reaction of a chlorophenylsulfonyl chloride with an amine group under basic conditions.

    Coupling with benzamide: The final step may involve the coupling of the intermediate with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the nitro or sulfonamide groups if present in derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential as a drug candidate, particularly in targeting enzymes or receptors.

    Industry: Used in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methylphenylsulfonamido)benzamide
  • N-(benzo[d][1,3]dioxol-5-yl)-4-(4-fluorophenylsulfonamido)benzamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide is unique due to the presence of the chlorophenylsulfonamido group, which may confer specific binding properties and biological activity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-14-3-8-17(9-4-14)29(25,26)23-15-5-1-13(2-6-15)20(24)22-16-7-10-18-19(11-16)28-12-27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJBDOZHWMAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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